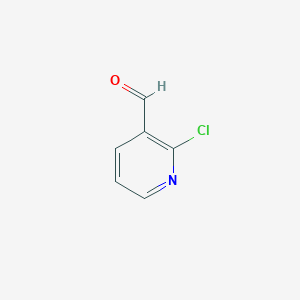

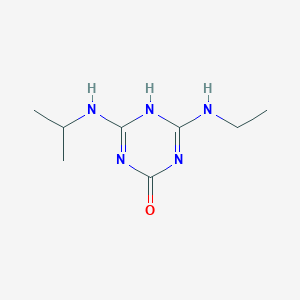

2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Übersicht

Beschreibung

The compound 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is a pyrimidine derivative that is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The pyrimidine moiety is a common structural framework in many pharmaceuticals and biologically active molecules, making derivatives such as 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde valuable for further chemical modifications and drug development .

Synthesis Analysis

Several methods for synthesizing piperidine and pyrimidine derivatives have been reported. One approach involves the proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination, which can be used to synthesize 2-aminomethyl and 3-amino piperidines with good enantioselectivity . Another method describes the one-pot oxidative decarboxylation-β-iodination of amino acids to yield 2,3-disubstituted piperidines, which can be further manipulated to create bicyclic systems . Additionally, a practical synthesis involving the conversion of commercially available precursors through telescoped steps has been developed for piperidin-4-yloxy pyrimidine derivatives, which are key intermediates in the preparation of kinase inhibitors .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents and stereochemistry. For instance, a three-dimensional hydrogen-bonded framework has been observed in certain pyrimidine-5-carbaldehyde derivatives, highlighting the importance of non-covalent interactions in the solid-state structure of these compounds . The stereochemistry of substituted piperidines and pyrrolidines can be controlled using biocatalytic cascades, which allow for the synthesis of enantiomerically pure chiral molecules .

Chemical Reactions Analysis

Piperidine and pyrimidine derivatives can undergo a variety of chemical reactions. For example, cyclocondensation reactions have been used to synthesize pyrido[2,3-d]pyrimidines . Piperidine derivatives have also been shown to be versatile intermediates for the synthesis of isoxazolo[4,5-d]pyrimidine scaffolds with potent antitumor activities . Furthermore, reactions with hydrazines, alkylamines, and active methylene compounds have been employed to produce hydrazones, Schiff bases, and fused pyrimidine derivatives, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde and related compounds are influenced by their functional groups and molecular structure. For instance, the introduction of a piperidinyl group can affect the solubility and reactivity of the molecule . The presence of substituents such as fluorine or methoxy groups can also impact the electronic structure and hydrogen bonding capabilities of the pyrimidine ring, which in turn can influence the compound's biological activity and interaction with other molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde derivatives have been synthesized and utilized in various structural and chemical studies. For instance, a compound synthesized through condensation involving 2-piperidin-1-yl-pyrimidine-5-carbaldehyde was analyzed using techniques like IR, 1H-NMR, and mass spectral data, which play a crucial role in understanding the structural aspects of these compounds (Afzal et al., 2012).

Corrosion Inhibition

- Piperidine derivatives, including those related to 2-piperidin-1-yl-pyrimidine-5-carbaldehyde, have been investigated for their corrosion inhibition properties on metals like iron. These studies involve quantum chemical calculations and molecular dynamics simulations, contributing to the development of efficient corrosion inhibitors (Kaya et al., 2016).

Antimicrobial Activity

- Some derivatives of 2-piperidin-1-yl-pyrimidine-5-carbaldehyde have demonstrated potential antimicrobial activity. The synthesis and structural confirmation of these derivatives, followed by their evaluation against various microbial strains, contribute to the development of new antimicrobial agents (Ashok et al., 2014).

Development of Organoselenium Compounds

- The reductive selenation of pyrimidine-carbaldehyde derivatives, including those similar to 2-piperidin-1-yl-pyrimidine-5-carbaldehyde, has been employed in the synthesis of organoselenium compounds. These studies are significant in the field of organometallic chemistry and have applications in studying anti-proliferative activities against various cell lines (Bhasin et al., 2015).

Development of FLT3 Tyrosine Kinase Inhibitors

- In the field of medicinal chemistry, derivatives of 2-piperidin-1-yl-pyrimidine-5-carbaldehyde, particularly those involving piperazin, have been developed as potent FLT3 tyrosine kinase inhibitors. These compounds exhibit significant antiproliferative activity, which is crucial for cancer research and therapy (Gaul et al., 2007).

Zukünftige Richtungen

The future directions for research on 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde and similar compounds are likely to focus on their therapeutic potentials. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antipsychotic agents . Further studies could explore these potentials in more depth.

Eigenschaften

IUPAC Name |

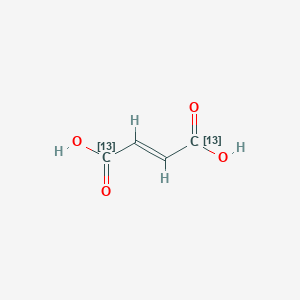

2-piperidin-1-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-8-9-6-11-10(12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYSOZHCSGJKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390287 | |

| Record name | 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

CAS RN |

149806-11-1 | |

| Record name | 2-(1-Piperidinyl)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

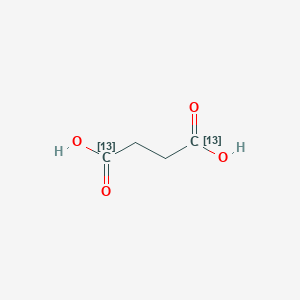

![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)